![molecular formula C25H20N4O9 B12625496 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, nitro groups, and methoxy groups, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d][1,2]oxazole ring.
Introduction of Nitro and Methoxy Groups: The aromatic rings are functionalized with nitro and methoxy groups through nitration and methylation reactions.
Coupling Reactions: The final step involves coupling the functionalized aromatic rings with the pyrrolo[3,4-d][1,2]oxazole core under suitable conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar compounds to 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications
属性
分子式 |
C25H20N4O9 |
|---|---|
分子量 |
520.4 g/mol |
IUPAC 名称 |
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20N4O9/c1-36-19-12-17(18(29(34)35)13-20(19)37-2)22-21-23(38-27(22)15-6-4-3-5-7-15)25(31)26(24(21)30)14-8-10-16(11-9-14)28(32)33/h3-13,21-23H,1-2H3 |
InChI 键 |
UYWITWSRZWNZHO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=CC=C5)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




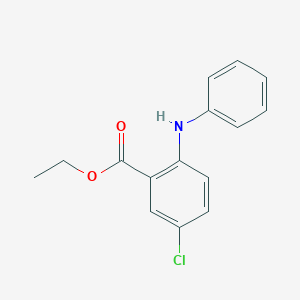
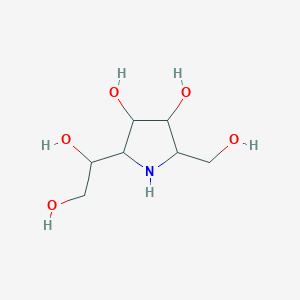
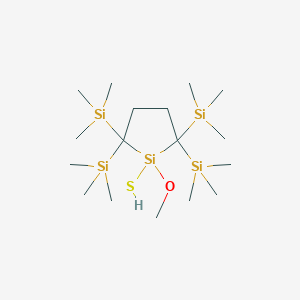

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)
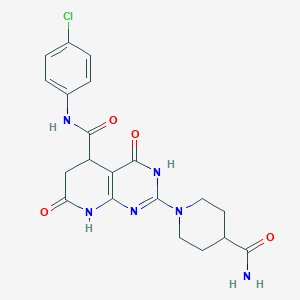

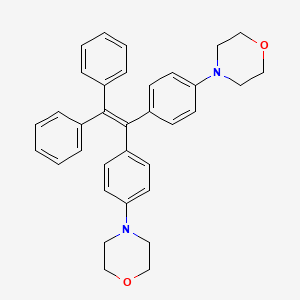
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
